Cas no 6302-60-9 (4-(3,4-dimethoxyphenyl)butan-2-one)
6302-60-9 structure
Product Name:4-(3,4-dimethoxyphenyl)butan-2-one
Numero CAS:6302-60-9
MF:C12H16O3
MW:208.253643989563
CID:522546
PubChem ID:237561
Update Time:2025-06-09
4-(3,4-dimethoxyphenyl)butan-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butanone,4-(3,4-dimethoxyphenyl)-
- 4-(3,4-dimethoxyphenyl)butan-2-one
- 4-(3,4-dimethoxy-phenyl)-2-butanone
- 4-(3,4-Dimethoxy-phenyl)-butan-2-on
- 4-(3,4-dimethoxyphenyl)-butan-2-one
- 4-(3,4-dimethoxy-phenyl)-butan-2-one
- 4-(3',4'-dimethoxyphenyl)butan-2-one
- AC1L5Z28
- AC1Q5CHR
- AR-1L8136
- CTK5B7154
- NSC41222
- SureCN269005
- EN300-1826144
- 2-Butanone, 4-(3,4-dimethoxyphenyl)-
- NSC-41222
- Gingerone, methyl ether
- CS-0117240
- veratrylacetone
- BDBM50210052
- CHEMBL3884202
- 4-(3,4-Dimethoxyphenyl)-2-butanone
- SCHEMBL269005
- .alpha.-Veratrylpropanone
- AKOS000348703
- DTXSID50285264
- BB 0217993
- 6302-60-9
-
- Inchi: 1S/C12H16O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h6-8H,4-5H2,1-3H3
- Chiave InChI: RVTJUTXCUYSHAZ-UHFFFAOYSA-N
- Sorrisi: O(C)C1=C(C=CC(=C1)CCC(C)=O)OC
Proprietà calcolate
- Massa esatta: 208.10998
- Massa monoisotopica: 208.11
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 203
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 35.5Ų
Proprietà sperimentali
- Densità: 1.039
- Punto di ebollizione: 301.2°C at 760 mmHg
- Punto di infiammabilità: 126.9°C
- Indice di rifrazione: 1.495
- PSA: 35.53
- LogP: 2.22540
4-(3,4-dimethoxyphenyl)butan-2-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1826144-0.05g |
4-(3,4-dimethoxyphenyl)butan-2-one |
6302-60-9 | 0.05g |
$348.0 | 2023-09-19 | ||
| Enamine | EN300-1826144-0.1g |
4-(3,4-dimethoxyphenyl)butan-2-one |
6302-60-9 | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-1826144-0.25g |
4-(3,4-dimethoxyphenyl)butan-2-one |
6302-60-9 | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-1826144-0.5g |
4-(3,4-dimethoxyphenyl)butan-2-one |
6302-60-9 | 0.5g |
$397.0 | 2023-09-19 | ||
| Enamine | EN300-1826144-1.0g |
4-(3,4-dimethoxyphenyl)butan-2-one |
6302-60-9 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1826144-2.5g |
4-(3,4-dimethoxyphenyl)butan-2-one |
6302-60-9 | 2.5g |
$810.0 | 2023-09-19 | ||
| Enamine | EN300-1826144-5.0g |
4-(3,4-dimethoxyphenyl)butan-2-one |
6302-60-9 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1826144-10.0g |
4-(3,4-dimethoxyphenyl)butan-2-one |
6302-60-9 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1826144-1g |
4-(3,4-dimethoxyphenyl)butan-2-one |
6302-60-9 | 1g |
$414.0 | 2023-09-19 | ||
| Enamine | EN300-1826144-5g |
4-(3,4-dimethoxyphenyl)butan-2-one |
6302-60-9 | 5g |
$1199.0 | 2023-09-19 |
4-(3,4-dimethoxyphenyl)butan-2-one Letteratura correlata
-
1. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
6302-60-9 (4-(3,4-dimethoxyphenyl)butan-2-one) Prodotti correlati
- 27113-22-0(Paradol)
- 122-48-5(Zingerone)
- 776-99-8(3,4-Dimethoxyphenylacetone)
- 16603-18-2(1-(3,4,5-Trimethoxyphenyl)propan-2-one)
- 2503-46-0(Vanillyl Methyl Ketone)
- 178445-83-5(3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso